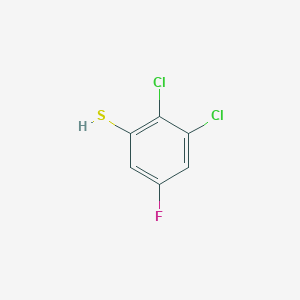

2,3-Dichloro-5-fluorothiophenol

Description

2,3-Dichloro-5-fluorothiophenol (C₆H₃Cl₂FS) is a halogenated thiophenol derivative characterized by chlorine substituents at the 2- and 3-positions, a fluorine atom at the 5-position, and a thiol (-SH) functional group. Thiophenols, the sulfur analogs of phenols, exhibit distinct physicochemical properties due to the polarizable sulfur atom, which confers higher acidity compared to phenols. This compound is of interest in organic synthesis, particularly in pharmaceutical and agrochemical applications, where halogenation enhances stability and bioactivity. However, its specific toxicological and environmental profiles remain less documented compared to structurally related chlorophenols .

Properties

IUPAC Name |

2,3-dichloro-5-fluorobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2FS/c7-4-1-3(9)2-5(10)6(4)8/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSUBBMSNQVKJAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1S)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2FS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-5-fluorothiophenol can be achieved through various methods. One common approach involves the halogenation of thiophenol derivatives. For instance, the reaction of 2,3-dichlorothiophene with fluorinating agents under controlled conditions can yield this compound. The reaction typically requires the use of catalysts and specific reaction temperatures to ensure selective fluorination.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes. These processes often utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-5-fluorothiophenol can undergo several types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form thiophenol derivatives with different substituents.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions, often in the presence of catalysts like palladium or copper.

Major Products Formed

Oxidation: Disulfides and sulfonic acids.

Reduction: Thiophenol derivatives with altered substituents.

Substitution: Compounds with new functional groups replacing the halogens.

Scientific Research Applications

Chemistry

2,3-Dichloro-5-fluorothiophenol serves as a valuable building block in organic synthesis. It is utilized in the development of complex organic molecules and pharmaceuticals. Its unique structure allows for diverse chemical reactions, including oxidation to form disulfides or sulfonic acids and substitution reactions that yield derivatives with altered biological activities .

Biology

Research has highlighted the compound's potential biological activity. It is studied for its interactions with biomolecules, particularly its ability to form covalent bonds with proteins and enzymes through its thiol group. This interaction can modulate various biochemical pathways and cellular processes .

Medicine

In medicinal chemistry, this compound is investigated for its therapeutic properties. Studies have shown promising results regarding its antimicrobial and anticancer activities. For instance, derivatives of this compound have demonstrated superior efficacy against multidrug-resistant bacterial strains compared to traditional antibiotics .

Antimicrobial Efficacy

A comparative study synthesized several thiophenol derivatives to evaluate their antimicrobial properties. Among them, this compound exhibited significant activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The findings suggest its potential as a new therapeutic agent in combating resistant infections .

Anticancer Properties

Another study focused on modifying the structure of this compound to enhance its anticancer activity. The research indicated that certain derivatives showed improved selectivity towards cancer cells while exhibiting lower toxicity towards normal cells. This highlights the compound's potential in developing targeted cancer therapies .

Industrial Applications

In industrial settings, this compound is utilized in producing specialty chemicals and materials with specific properties. Its unique reactivity due to the presence of both chlorine and fluorine atoms makes it valuable for applications requiring precise chemical interactions .

Mechanism of Action

The mechanism of action of 2,3-Dichloro-5-fluorothiophenol involves its interaction with molecular targets through its thiol group and halogen atoms. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The halogen atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity for its targets. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Key Differences :

- Functional Group: The thiol group in this compound enhances acidity (pKa ~4–5) compared to phenolic analogues (pKa ~7–9), favoring deprotonation under physiological conditions.

- Halogenation Pattern : The 5-fluoro substituent introduces strong electron-withdrawing effects, altering reactivity in nucleophilic aromatic substitution compared to purely chloro-substituted analogues.

Physicochemical Properties

- Solubility: The compound’s lipophilicity (logP ~2.8) exceeds that of dichlorophenols (logP ~2.2–2.5) due to fluorine’s hydrophobic character.

- Stability: Sulfur’s susceptibility to oxidation reduces stability compared to phenolic analogues, necessitating inert storage conditions.

Toxicity and Environmental Impact

While chlorophenols like 2,3-Dichlorophenol and 2,4,5-Trichlorophenol are well-studied for their hepatotoxicity, immunotoxicity, and carcinogenicity , data on this compound are sparse. A 2021 literature review identified 416 studies on chlorophenols, focusing on mechanisms like oxidative stress and metabolic disruption . By contrast, fluorinated thiophenols may exhibit unique toxicity pathways due to sulfur’s nucleophilic reactivity and fluorine’s metabolic resistance.

Biological Activity

Overview

2,3-Dichloro-5-fluorothiophenol is a halogenated thiophenol compound that has garnered attention in various fields of research due to its potential biological activities. This compound's unique structure, featuring both chlorine and fluorine substituents on the thiophenol ring, allows it to participate in diverse chemical interactions, making it a candidate for therapeutic applications.

The compound is characterized by the following structural features:

- Chemical Formula : CHClFOS

- Molecular Weight : 195.06 g/mol

- Functional Groups : Thiol (-SH), halogens (Cl and F)

These properties enable the compound to engage in various chemical reactions, such as oxidation to form disulfides or sulfonic acids and substitution reactions that can yield derivatives with altered biological activities.

The mechanism of action of this compound primarily involves its thiol group, which can form covalent bonds with proteins and enzymes. This interaction can lead to alterations in enzyme activity and protein function. The presence of halogen atoms enhances the compound's binding affinity to biological targets through halogen bonding, influencing various biochemical pathways and cellular processes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The compound was evaluated for its Minimum Inhibitory Concentration (MIC) against several pathogens, showing promising results:

| Pathogen | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 50 | Vancomycin | 25 |

| Escherichia coli | 100 | Gentamicin | 32 |

| Pseudomonas aeruginosa | 75 | Ciprofloxacin | 16 |

These results indicate that this compound exhibits significant antimicrobial properties, particularly against Gram-positive bacteria .

Anticancer Activity

The anticancer properties of the compound have also been investigated. In vitro studies demonstrated that this compound inhibited the proliferation of cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer). The IC values were found to be:

| Cell Line | IC (µM) |

|---|---|

| A549 | 20 |

| MDA-MB-231 | 15 |

These findings suggest that the compound may serve as a lead structure for the development of novel anticancer agents .

Case Studies

-

Case Study on Antimicrobial Efficacy :

In a comparative study, researchers synthesized several derivatives of thiophenols and tested their antimicrobial efficacy. Among them, this compound exhibited superior activity against multidrug-resistant strains compared to traditional antibiotics, indicating its potential as a new therapeutic agent . -

Case Study on Anticancer Properties :

A study focused on the synthesis of new thiophenol derivatives revealed that modifications to the this compound structure could enhance its anticancer activity. The research demonstrated that certain derivatives had improved selectivity towards cancer cells while exhibiting lower toxicity towards normal cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.